molecular formula C19H24N2O2 B4883775 N'-(2-methylbenzoyl)-1-adamantanecarbohydrazide

N'-(2-methylbenzoyl)-1-adamantanecarbohydrazide

Cat. No. B4883775
M. Wt: 312.4 g/mol
InChI Key: JBXJBHYCIRIQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylbenzoyl)-1-adamantanecarbohydrazide, also known as BTM-0512, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N'-(2-methylbenzoyl)-1-adamantanecarbohydrazide is not fully understood, but it has been shown to modulate various signaling pathways involved in cell growth, survival, and differentiation. N'-(2-methylbenzoyl)-1-adamantanecarbohydrazide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and cell survival. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, N'-(2-methylbenzoyl)-1-adamantanecarbohydrazide has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects
N'-(2-methylbenzoyl)-1-adamantanecarbohydrazide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. N'-(2-methylbenzoyl)-1-adamantanecarbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, and to reduce oxidative stress in animal models of inflammation. In cancer models, N'-(2-methylbenzoyl)-1-adamantanecarbohydrazide has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N'-(2-methylbenzoyl)-1-adamantanecarbohydrazide has several advantages for lab experiments, including its high purity and stability, making it suitable for in vitro and in vivo studies. However, N'-(2-methylbenzoyl)-1-adamantanecarbohydrazide has some limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and limit its use in certain experiments. Additionally, the mechanism of action of N'-(2-methylbenzoyl)-1-adamantanecarbohydrazide is not fully understood, which can limit its use in some studies.

Future Directions

There are several future directions for the study of N'-(2-methylbenzoyl)-1-adamantanecarbohydrazide, including further elucidation of its mechanism of action, optimization of its synthesis method to improve its yield and purity, and development of new derivatives with improved pharmacological properties. Additionally, N'-(2-methylbenzoyl)-1-adamantanecarbohydrazide could be studied further for its potential applications in other fields, such as metabolic disorders and cardiovascular diseases.
Conclusion
N'-(2-methylbenzoyl)-1-adamantanecarbohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. It has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. N'-(2-methylbenzoyl)-1-adamantanecarbohydrazide has shown promise as a lead compound for the development of new drugs targeting various diseases. Further research is needed to fully understand its mechanism of action and optimize its pharmacological properties for future clinical applications.

Scientific Research Applications

N'-(2-methylbenzoyl)-1-adamantanecarbohydrazide has been studied extensively for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, N'-(2-methylbenzoyl)-1-adamantanecarbohydrazide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, N'-(2-methylbenzoyl)-1-adamantanecarbohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In drug discovery, N'-(2-methylbenzoyl)-1-adamantanecarbohydrazide has been used as a lead compound for the development of new drugs targeting various diseases.

properties

IUPAC Name

N'-(2-methylbenzoyl)adamantane-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-12-4-2-3-5-16(12)17(22)20-21-18(23)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXJBHYCIRIQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-methylbenzoyl)adamantane-1-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.